molecular formula C12H17NO2 B070138 4-ethoxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol CAS No. 171077-46-6

4-ethoxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol

Cat. No. B070138
CAS RN: 171077-46-6
M. Wt: 207.27 g/mol
InChI Key: LLMOBSJHUHNTJC-UHFFFAOYSA-N
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Description

4-ethoxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol, also known as THIP, is a GABA receptor agonist that has been used in scientific research for several years. This compound has been shown to have potential therapeutic applications for a variety of neurological disorders, including anxiety, epilepsy, and sleep disorders. In

Scientific Research Applications

4-ethoxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol has been extensively studied for its potential therapeutic applications in neurological disorders. It has been shown to have anxiolytic, anticonvulsant, and sedative effects in animal models. 4-ethoxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol has also been investigated for its potential to treat alcohol withdrawal symptoms and sleep disorders.

Mechanism of Action

4-ethoxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol acts as a GABA receptor agonist, specifically targeting the GABA-A receptor. GABA is the primary inhibitory neurotransmitter in the brain, and activation of GABA-A receptors leads to increased inhibition of neuronal activity. This results in the anxiolytic, anticonvulsant, and sedative effects observed with 4-ethoxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol administration.
Biochemical and Physiological Effects:
4-ethoxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol has been shown to increase the activity of GABA-A receptors, leading to increased inhibition of neuronal activity. This results in the anxiolytic, anticonvulsant, and sedative effects observed with 4-ethoxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol administration. 4-ethoxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol has also been shown to decrease the release of glutamate, an excitatory neurotransmitter, further contributing to its inhibitory effects.

Advantages and Limitations for Lab Experiments

4-ethoxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol is a highly selective GABA-A receptor agonist, making it an ideal compound for studying the role of GABA-A receptors in neurological disorders. However, 4-ethoxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol has a short half-life and rapid metabolism, making it difficult to administer in vivo. Additionally, 4-ethoxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol has low solubility in water, which can limit its use in certain experimental settings.

Future Directions

Future research on 4-ethoxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol should focus on investigating its potential therapeutic applications in neurological disorders. This includes further studies on its anxiolytic, anticonvulsant, and sedative effects, as well as its potential to treat alcohol withdrawal symptoms and sleep disorders. Additionally, research should focus on developing more effective administration methods for 4-ethoxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol, such as prodrugs or sustained-release formulations.

Synthesis Methods

The synthesis of 4-ethoxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol involves the reaction of 4-ethoxy-1,2,3,6-tetrahydropyridine with acetaldehyde in the presence of sodium borohydride. This reaction produces 4-ethoxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol in high yield and purity, making it an ideal compound for scientific research.

properties

IUPAC Name

4-ethoxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-2-15-11-7-8-13-12-9(11)5-3-4-6-10(12)14/h7-8,10,14H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLMOBSJHUHNTJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2CCCCC(C2=NC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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